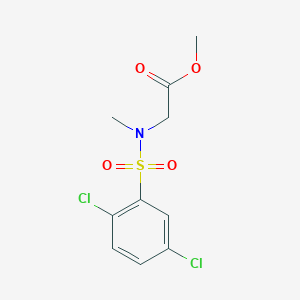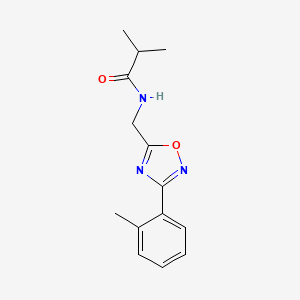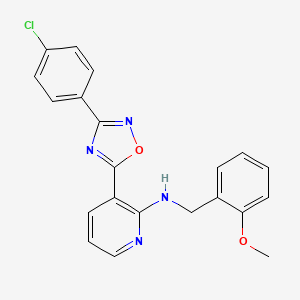
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous and constitutively active kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide targets protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in promoting cell survival and proliferation by phosphorylating various substrates involved in cell signaling pathways. By inhibiting CK2, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide disrupts these pathways, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the activity of CK2, leading to decreased phosphorylation of various substrates involved in cell signaling pathways. This, in turn, leads to cell cycle arrest and apoptosis. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has also been shown to induce autophagy, a process by which cells recycle damaged organelles and proteins, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide in lab experiments include its specificity for CK2 and its ability to inhibit the growth of various cancer cell lines. However, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
1. Combination therapy: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is currently being studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy.
2. Biomarker identification: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to be effective in certain types of cancer, but not in others. Future research should focus on identifying biomarkers that can predict which patients will benefit from 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide treatment.
3. Development of more potent inhibitors: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is a relatively weak inhibitor of CK2. Future research should focus on developing more potent inhibitors that can effectively target CK2 and improve therapeutic outcomes.
4. Clinical trials: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is currently in clinical trials for various types of cancer and other diseases. Future research should focus on optimizing the dosing and administration of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide to improve its therapeutic efficacy and minimize toxicity.
Métodos De Síntesis
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide involves several steps, including the reaction of 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid with cyclopentylamine to form the corresponding amide. The amide is then reacted with 4-methoxybenzenesulfonyl chloride to produce 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide. The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has also been tested in preclinical models of cancer and has demonstrated promising results in reducing tumor growth and metastasis.
Propiedades
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-26-18-12-11-16(28(24,25)23-15-9-5-6-10-15)13-17(18)19-21-20(27-22-19)14-7-3-2-4-8-14/h11-15,23H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKKSVOYIBAQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C3=NOC(=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

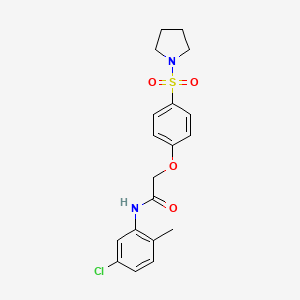
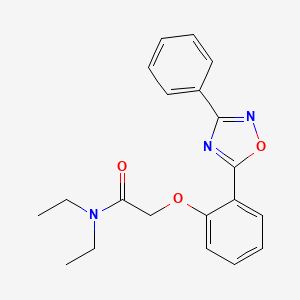

![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
